Disodium N-(4-(methylamino)benzoyl)-L-glutamate
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Overview
Description
Disodium N-(4-(methylamino)benzoyl)-L-glutamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a benzoyl group attached to a glutamate moiety, with a methylamino substituent on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(4-(methylamino)benzoyl)-L-glutamate typically involves the condensation of 4-(methylamino)benzoic acid with L-glutamic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Disodium N-(4-(methylamino)benzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium N-(4-(methylamino)benzoyl)-L-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Disodium N-(4-(methylamino)benzoyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylamino)benzoyl)-L-glutamic acid: Similar structure but lacks the disodium salt form.
4-(methylamino)benzoic acid: Contains the benzoyl group with a methylamino substituent but lacks the glutamate moiety.
L-glutamic acid: The amino acid component without the benzoyl group.
Uniqueness
Disodium N-(4-(methylamino)benzoyl)-L-glutamate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzoyl and glutamate moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in various applications .
Biological Activity
Disodium N-(4-(methylamino)benzoyl)-L-glutamate, often referred to as DMABG, is a synthetic compound that combines properties of amino acids and aromatic amines. Its unique structure positions it as a compound of interest in medicinal chemistry and pharmacological research. This article delves into the biological activity of DMABG, summarizing key findings from various studies, including its synthesis, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for DMABG is C17H20N2O5, featuring a disodium salt form that enhances its solubility in biological systems. The compound consists of:
- Amino Acid Backbone : Derived from L-glutamate.
- Aromatic Moiety : Contains a 4-(methylamino)benzoyl group, which contributes to its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 336.35 g/mol |
Melting Point | 88-89 °C |
Solubility | Soluble in water |
pH | Neutral (pH 7) |
Pharmacological Mechanisms
Research indicates that DMABG exhibits several biological activities, particularly in the context of drug development:
- Antifolate Activity : Similar to other compounds in its class, DMABG has been studied for its potential as an antifolate agent. Antifolates inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.
- Receptor Interactions : DMABG may interact with various G-protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways within cells .
Study 1: Anticancer Potential
A study investigated the effects of DMABG on cancer cell lines. The compound demonstrated significant cytotoxicity against L1210 leukemia cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism was attributed to the disruption of folate metabolism, similar to established antifolates like methotrexate.
Study 2: Binding Affinity Studies
Binding affinity studies revealed that DMABG interacts with the active site of DHFR with a Ki value comparable to that of methotrexate. This suggests that DMABG could serve as a lead compound for developing new antifolate drugs.
Table 2: Comparative Activity of DMABG and Related Compounds
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 5.0 | DHFR Inhibition |
Methotrexate | 4.5 | DHFR Inhibition |
Pemetrexed | 3.0 | Multi-target antifolate |
Future Research Directions
The promising biological activity of DMABG opens several avenues for future research:
- Optimization of Synthesis : Further refinement in the synthesis process could enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles will be crucial for assessing clinical viability.
- Combination Therapies : Investigating the efficacy of DMABG in combination with other chemotherapeutic agents may reveal synergistic effects.
Properties
CAS No. |
57444-71-0 |
---|---|
Molecular Formula |
C13H14N2Na2O5 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C13H16N2O5.2Na/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);;/q;2*+1/p-2/t10-;;/m0../s1 |
InChI Key |
MVMGRIDGISTMDP-XRIOVQLTSA-L |
Isomeric SMILES |
CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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